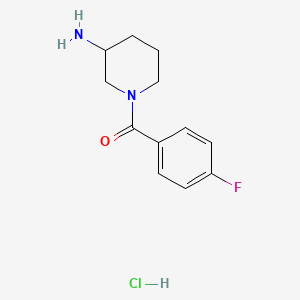

1-(4-Fluorobenzoyl)piperidin-3-amine hydrochloride

Descripción general

Descripción

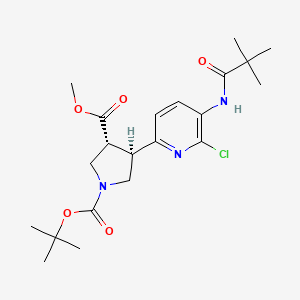

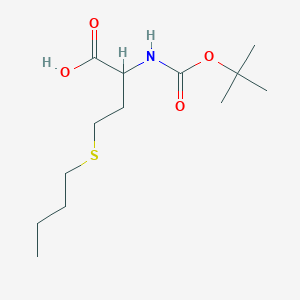

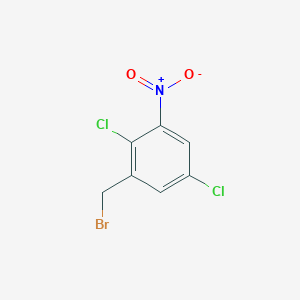

1-(4-Fluorobenzoyl)piperidin-3-amine hydrochloride is a biochemical used for proteomics research . Its molecular formula is C12H15FN2O•HCl and its molecular weight is 258.72 .

Molecular Structure Analysis

The molecular structure of 1-(4-Fluorobenzoyl)piperidin-3-amine hydrochloride consists of a piperidine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . It also contains a fluorobenzoyl group attached to the piperidine ring .Physical And Chemical Properties Analysis

The molecular formula of 1-(4-Fluorobenzoyl)piperidin-3-amine hydrochloride is C12H15FN2O•HCl and its molecular weight is 258.72 .Aplicaciones Científicas De Investigación

Conformational Analysis and Crystal Structure

Research by Ribet et al. (2005) on a closely related compound, {[1-(3-chloro-4-fluorobenzoyl)-4-fluoropiperidin-4yl]methyl}[(5-methylpyridin-2-yl)methyl]amine, fumaric acid salt, provides insights into the conformational analysis and crystal structure of these types of compounds. The study involved comprehensive NMR analyses and X-ray powder diffraction, highlighting the importance of understanding the solid and solution conformations for developing new pharmaceuticals and materials (Ribet et al., 2005).

Anti-tubercular Agents

Odingo et al. (2014) explored the 2,4-diaminoquinazoline series, which includes compounds structurally similar to 1-(4-Fluorobenzoyl)piperidin-3-amine hydrochloride, as potential anti-tubercular agents. Their study systematically examined structure-activity relationships to identify key determinants influencing potency, demonstrating the role of such compounds in drug discovery for tuberculosis (Odingo et al., 2014).

Pharmacokinetics of Novel Inhibitors

Teffera et al. (2013) investigated the impact of hydrolysis-mediated clearance on the pharmacokinetics of novel anaplastic lymphoma kinase inhibitors, including a compound with structural similarities to 1-(4-Fluorobenzoyl)piperidin-3-amine hydrochloride. This research provides valuable information on the metabolic stability and potential therapeutic applications of such compounds (Teffera et al., 2013).

Enantioselective Cycloaddition Reactions

Liu et al. (2013) presented a route to valuable sulfamate-fused 2,6-disubstituted piperidin-4-ones via an enantioselective cycloaddition reaction. This synthesis method, involving compounds related to 1-(4-Fluorobenzoyl)piperidin-3-amine hydrochloride, underscores the potential for creating biologically active molecules through enantioselective synthesis (Liu et al., 2013).

Solvent Effects on Aromatic Nucleophilic Substitutions

Nudelman et al. (1986) explored the kinetics of reactions between 1-fluoro-2,4-dinitrobenzene and piperidine in various aprotic solvents. Their findings highlight the influence of solvent on the reactivity and selectivity of aromatic nucleophilic substitutions, relevant for understanding the chemical behavior of compounds like 1-(4-Fluorobenzoyl)piperidin-3-amine hydrochloride (Nudelman et al., 1986).

Propiedades

IUPAC Name |

(3-aminopiperidin-1-yl)-(4-fluorophenyl)methanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FN2O.ClH/c13-10-5-3-9(4-6-10)12(16)15-7-1-2-11(14)8-15;/h3-6,11H,1-2,7-8,14H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNAQYRZKCUBBGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CC=C(C=C2)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Fluorobenzoyl)piperidin-3-amine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-yl)methanol](/img/structure/B1521766.png)

![tert-Butyl 2-((tert-butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-ylcarbamate](/img/structure/B1521767.png)

![6-Bromo-2-(dimethoxymethyl)furo[3,2-b]pyridine](/img/structure/B1521776.png)

![2-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1521777.png)

![6-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-(trimethylsilyl)furo[3,2-b]pyridine](/img/structure/B1521778.png)